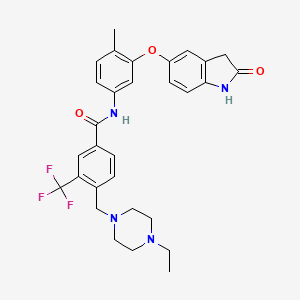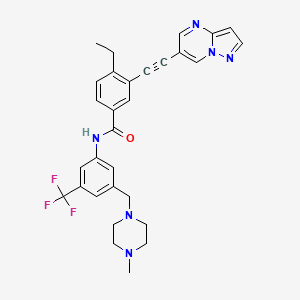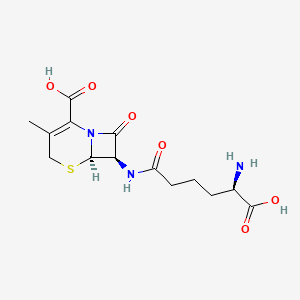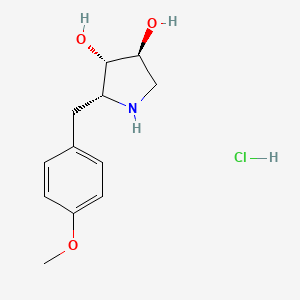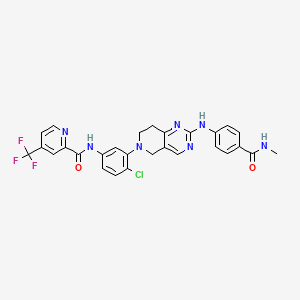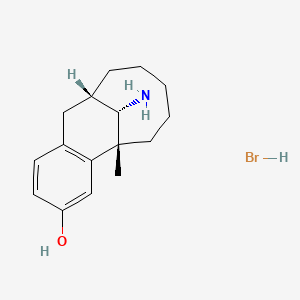
Dezocine monohydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dezocine (Dalgan, WY16225) is an opioid analgesic. First synthesized in 1970, it acts at mu-, delta-, and kappa-opioid receptors. Dezocine acts as a mixed agonist/antagonist of opioid receptors. It is related to other benzomorphans such as pentazocine, with a similar profile of effects that include analgesic action and euphoria. Unlike many other benzomorphans however, it is a silent antagonist of the κ-opioid receptor, and in accordance, does not produce side effects such as dysphoria or hallucinations at any dose.
Aplicaciones Científicas De Investigación
1. Analgesic Mechanisms in Cancer Pain
Dezocine has been demonstrated to be effective in alleviating pain associated with cancer. Its mechanism involves activation of the μ-opioid receptor and inhibition of norepinephrine reuptake, leading to mechanical antiallodynia in bone cancer pain. This dual mechanism is similar to that of tapentadol, another recognized analgesic in this class (Mao et al., 2020).
2. Neuropathic Pain Management
Dezocine has been shown to effectively manage neuropathic pain. It increases spinal norepinephrine and serotonin levels, leading to reduced mechanical antiallodynia and thermal antihyperalgesia. It induces less antiallodynic tolerance than morphine and its analgesic effects are partially mediated through the μ-opioid receptor and norepinephrine reuptake inhibition (Wang et al., 2017).
3. Immune System Interaction
Research indicates that Dezocine may influence the immune system by regulating IL-12 and IL-10 secretion and affecting lymphocyte activity during the maturation of dendritic cells. This suggests an unexpected immunoregulatory function of Dezocine (Feng et al., 2017).
4. Molecular Pharmacology
Dezocine's unique molecular pharmacological profile as a partial μ-receptor agonist, κ-receptor antagonist, and norepinephrine and serotonin reuptake inhibitor has been revealed. These discoveries indicate important potential clinical implications and drug interactions (Liu et al., 2014).
5. Potential in Treating Opioid Dependence
Dezocine may have therapeutic effects in alleviating opioid dependence. It has been observed to reduce morphine withdrawal syndrome and conditioned place preference in rat models, indicating potential value in studying the mechanisms of morphine dependence and developing new therapeutic approaches (Wu et al., 2019).
6. Anticancer Properties
Recent studies suggest that Dezocine might possess anti-tumor activities. For instance, it has been shown to induce apoptosis in human cervical carcinoma Hela cells via the endoplasmic reticulum stress pathway, offering a foundation for its potential as an adjuvant treatment for cervical cancer (Wang et al., 2022).
7. Antidepressant-like Effects
Dezocine has exhibited antidepressant-like effects in mice, involving the 5-HT1A and κ opioid receptors. This suggests potential utility in treating comorbid pain and depression conditions (Shang et al., 2021).
8. Tumor Metastasis Inhibition
Dezocine has been shown to inhibit tumor metastasis in a mouse model by promoting dendritic cell maturation and enhancing CD8+ T cell proliferation and cytotoxicity (Song et al., 2020).
Propiedades
Número CAS |
57236-36-9 |
|---|---|
Nombre del producto |
Dezocine monohydrobromide |
Fórmula molecular |
C16H24BrNO |
Peso molecular |
326.278 |
Nombre IUPAC |
(5R,11S,13R)-13-Amino-5-methyl-5,6,7,8,9,10,11,12-octahydro-5,11-methanobenzo[10]annulen-3-ol hydrobromide |
InChI |
InChI=1S/C16H23NO.BrH/c1-16-8-4-2-3-5-12(15(16)17)9-11-6-7-13(18)10-14(11)16;/h6-7,10,12,15,18H,2-5,8-9,17H2,1H3;1H/t12-,15+,16+;/m0./s1 |
Clave InChI |
HLYQVVMHTCPUKR-VEVZXVCZSA-N |
SMILES |
OC1=CC=C(C[C@]2([H])CCCCC[C@@]3(C)[C@@H]2N)C3=C1.[H]Br |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
DEZOCINE; Dalgan; Wy-16225; Wy 16225; Wy16225; CHEMBL1685; Dezocina; Dezocinum; Dezocine hydrobromide, Dezocine monohydrobromide; MCV 4206; NIH 8834; UM 972. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



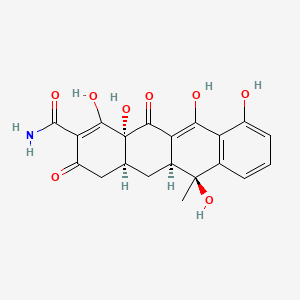

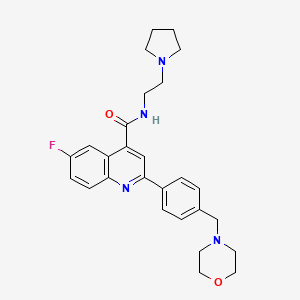

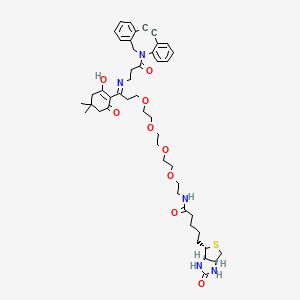
![[5-[3-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-[(4R)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propanoylamino]pyridin-2-yl]methylimino-iminoazanium](/img/structure/B607008.png)
